Superior Targeting of Inflammatory Foci: 99mTc-HYNIC-D-P8RI Uptake Compared to L-Proline Analog
In a SPECT/CT imaging study using a rat model of sterile acute inflammation, the radiolabeled bioconjugate 99mTc-HYNIC-D-P8RI demonstrated significantly higher uptake in inflammatory foci compared to its L-Proline analog, establishing target specificity. Uptake was quantified and compared to both a negative control (analog) and a positive control ([18F]FDG) [1].
| Evidence Dimension | Uptake in inflammatory foci (SPECT/CT imaging) |
|---|---|
| Target Compound Data | Significantly higher uptake vs. analog; no significant difference vs. [18F]FDG |
| Comparator Or Baseline | 99mTc-HYNIC-D-P8RI analog with L-Proline (negative control) and [18F]FDG (positive control) |
| Quantified Difference | Significant (p-value not specified, but described as 'significant higher uptake' in source) |
| Conditions | Male Wistar rats, turpentine oil-induced sterile acute inflammation in gastrocnemius muscle, SPECT/CT imaging |
Why This Matters
This head-to-head comparison validates that the D-stereochemistry and specific sequence of P8RI are essential for specific binding to cleaved CD31 at sites of inflammation, a property not shared by a close L-amino acid analog, directly impacting the compound's utility as a targeted imaging agent.
- [1] Vigne J, Bay S, Aid-Launais R, et al. Cleaved CD31 as a target for in vivo molecular imaging of inflammation. Sci Rep. 2019;9:19560. View Source
